4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine
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Overview
Description
4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a 3-(trifluoromethyl)phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with the pyrimidine core.
Attachment of the 3-(Trifluoromethyl)phenylsulfanyl Group: This step can be achieved through a thiolation reaction where a 3-(trifluoromethyl)phenyl thiol reacts with the pyrimidine derivative under oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The sulfur atom can form covalent bonds with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene
- **4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}thiophene
- **4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine
Uniqueness
4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is unique due to the presence of both a pyrimidine ring and a trifluoromethyl group. The pyrimidine ring is a common scaffold in medicinal chemistry, and the trifluoromethyl group can significantly alter the compound’s physicochemical properties, such as increasing its metabolic stability and lipophilicity.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2S/c18-13-6-4-11(5-7-13)15-8-9-22-16(23-15)24-14-3-1-2-12(10-14)17(19,20)21/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAESJVQAFSFYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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